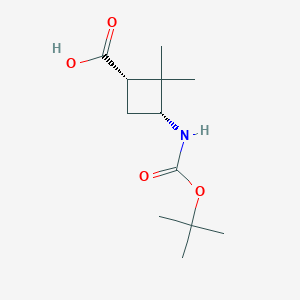
(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid
Descripción general
Descripción
(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid , also known as tert-butyl 3-bromopropionate , is a chemical compound with the empirical formula C7H13BrO2 . It is a colorless liquid with a molecular weight of 209.08 g/mol . The compound is commonly used in organic synthesis and has various applications .
Synthesis Analysis
The synthesis of tert-butyl 3-bromopropionate involves the reaction of tert-butyl bromoacetate with an appropriate nucleophile (such as an amine or alcohol). The reaction proceeds via nucleophilic substitution at the bromine atom, resulting in the formation of the desired product. Detailed synthetic procedures and optimization conditions can be found in the literature .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-bromopropionate consists of a cyclobutane ring with a tert-butoxycarbonylamino group attached to one of the carbon atoms. The tert-butyl group provides steric hindrance, affecting the reactivity of the compound. The bromine atom is located on the adjacent carbon, making it an ideal leaving group for subsequent reactions .
Chemical Reactions Analysis
- Reductive Processes : Reduction of the carbonyl group can yield alcohols or other functional groups .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Continuous Photo Flow Synthesis
Continuous photo flow chemistry has been employed for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative closely related to the specified compound. This process facilitates the preparation of deuterium-labeled cyclobutane ring systems, which are valuable for developing biologically active compounds and materials science applications. The method showcases an efficient pathway for producing compounds with high deuterium content, suitable for internal standards in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Novel Antibiotic Analogue Synthesis
A novel cyclobutanone analogue of a β-lactam antibiotic has been synthesized through a series of chemical reactions involving [2+2] cycloaddition. This process demonstrates the compound's utility in creating structurally unique antibiotics, highlighting the cyclobutane core's versatility in drug design and synthesis (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).
Synthesis of Chiral Intermediates
The compound has been used in synthesizing chiral intermediates, such as methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral building block for the diabetes medication sitagliptin. This application underlines its significance in the synthesis of medically relevant molecules, offering a pathway to produce enantiomerically pure compounds essential for drug development (Zhang, 2012).
Directed Hydrogenation Methodology
Directed hydrogenation has been applied to the synthesis of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters, showcasing the compound's role in producing highly selective diastereomers. This method emphasizes its utility in creating complex molecular structures with specific stereochemical configurations, critical for the development of novel pharmaceutical agents (Smith, Derrien, Lloyd, Taylor, Chaplin, & McCague, 2001).
Enantioselective Synthesis
The compound has facilitated the enantioselective synthesis of constrained peptidomimetics, exemplifying its role in producing complex organic molecules with specific stereochemical properties. These molecules are crucial for the pharmaceutical industry, providing a foundation for designing drugs with targeted biological activities (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)


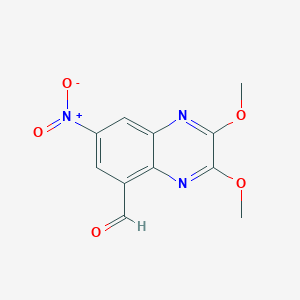
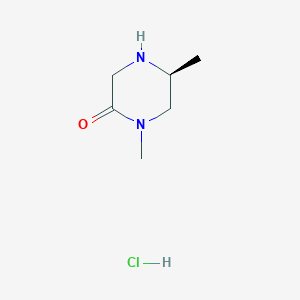

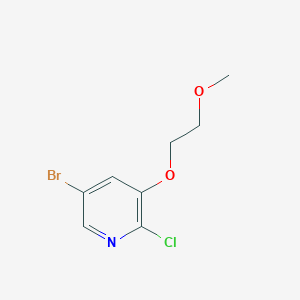
![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)
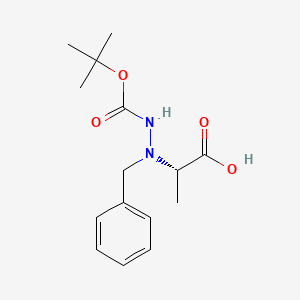
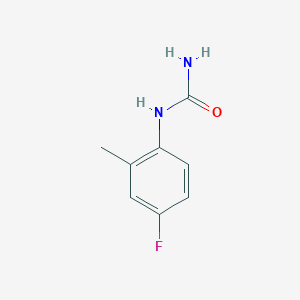
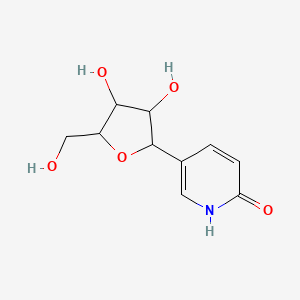
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)
![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)